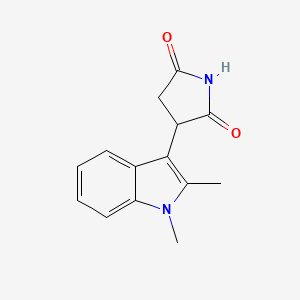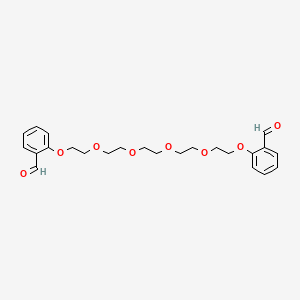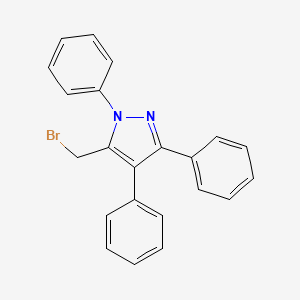
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran is a chiral compound with a complex structure that includes a dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran typically involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chiral center: This is often done using chiral catalysts or reagents to ensure the desired stereochemistry.
Functional group modifications: Various functional groups can be introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated or ketone derivatives.
Reduction: This can result in the formation of reduced derivatives with different functional groups.
Substitution: This can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran: The enantiomer of the compound, which may have different biological activities.
2,3-Dihydrobenzofuran derivatives: Other compounds with similar core structures but different substituents.
Uniqueness
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran is unique due to its specific stereochemistry and functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
647033-36-1 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(2S)-2-[2-methyl-1-(4-methylphenyl)propan-2-yl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H22O/c1-14-8-10-15(11-9-14)13-19(2,3)18-12-16-6-4-5-7-17(16)20-18/h4-11,18H,12-13H2,1-3H3/t18-/m0/s1 |
Clé InChI |
QNBMTCYUPNBFNR-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CC(C)(C)[C@@H]2CC3=CC=CC=C3O2 |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)(C)C2CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)


![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)




![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)


